6-Keto Triamcinolone Acetonide

Catalog No.
S14409087
CAS No.
M.F
C24H29FO7
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Keto Triamcinolone Acetonide

Product Name

6-Keto Triamcinolone Acetonide

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione

Molecular Formula

C24H29FO7

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H29FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,17,19,26,29H,8-11H2,1-4H3/t13-,14-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

IGSXVMLPPCPFBT-ZNWREMJPSA-N

Canonical SMILES

CC1(OC2CC3C4CC(=O)C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC(=O)C5=CC(=O)C=C[C@@]53C)F)O

6-Keto Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone, a potent anti-inflammatory agent. This compound is characterized by its unique structural modifications that enhance its pharmacological properties. The chemical formula for 6-Keto Triamcinolone Acetonide is C21H27FO6C_{21}H_{27}F_{O_6}, and it features a keto group at the 6-position of the steroid nucleus, which contributes to its biological activity and stability. This compound is primarily utilized in the treatment of various inflammatory and autoimmune conditions due to its ability to modulate immune responses.

  • Oxidation Reactions: The initial step typically involves the oxidation of precursor compounds, such as tetraene acetate, using oxidizing agents like potassium permanganate. This reaction transforms hydroxyl groups into carbonyls, facilitating the formation of the keto structure at the 6-position .
  • Hydrolysis Reactions: Following oxidation, hydrolysis reactions are employed to introduce functional groups necessary for further modifications. These reactions often utilize mineral alkalis in aqueous solvents to yield desired intermediates .
  • Fluorination Reactions: A critical step in synthesizing 6-Keto Triamcinolone Acetonide is the fluorination process, where halogenating agents such as hydrofluoric acid are used to introduce fluorine atoms into the steroid framework, enhancing its potency and selectivity .
  • Epoxidation Reactions: Epoxidation may also occur during synthesis, contributing to the formation of additional functional groups that enhance biological activity .

6-Keto Triamcinolone Acetonide exhibits significant anti-inflammatory and immunosuppressive properties. It acts primarily through:

  • Glucocorticoid Receptor Agonism: The compound binds to glucocorticoid receptors, modulating gene expression involved in inflammatory responses .
  • Inhibition of Pro-inflammatory Mediators: It inhibits phospholipase A2, leading to decreased synthesis of arachidonic acid and subsequent reduction in prostaglandins and leukotrienes, which are key mediators of inflammation .
  • Reduction of Immune Cell Migration: By reversing vascular dilation and reducing capillary permeability, it limits the migration of immune cells to sites of inflammation .

The synthesis methods for 6-Keto Triamcinolone Acetonide can vary but generally include:

  • Starting Material: The synthesis often begins with tetraene acetate or similar steroid precursors.
  • Sequential Reactions: The process includes sequential oxidation, hydrolysis, fluorination, and epoxidation steps as described above .
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

6-Keto Triamcinolone Acetonide is widely used in clinical settings for:

  • Treatment of Inflammatory Conditions: It is effective in managing conditions such as asthma, allergic reactions, rheumatoid arthritis, and skin disorders like eczema and psoriasis.
  • Autoimmune Disorders: The compound is utilized in treating autoimmune diseases due to its immunosuppressive effects.
  • Ophthalmic Preparations: It is also formulated for use in eye drops for treating ocular inflammation.

Interaction studies have demonstrated that 6-Keto Triamcinolone Acetonide can interact with various biological systems:

  • Protein Binding: Approximately 68% of this compound binds to corticosteroid-binding globulin and serum albumin in plasma, affecting its bioavailability and therapeutic efficacy .
  • Metabolic Pathways: The major metabolite identified is 6-beta-hydroxy-triamcinolone, which also possesses biological activity but may differ in potency compared to the parent compound .

Several compounds share structural similarities with 6-Keto Triamcinolone Acetonide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TriamcinoloneParent compound without keto group at position 6More potent anti-inflammatory effects
DexamethasoneFluorinated at position 9; more potent glucocorticoidLonger half-life; used for severe inflammation
BetamethasoneSimilar structure; additional methyl groupEnhanced topical potency; used in dermatology
PrednisoloneLacks fluorine; less potent than triamcinoloneCommonly used for systemic inflammation

Each of these compounds has unique pharmacokinetic profiles and therapeutic applications that distinguish them from 6-Keto Triamcinolone Acetonide. The presence of specific functional groups significantly influences their biological activity and clinical use.

Oxidative Derivatization Strategies for C-6 Ketone Functionalization

The introduction of a ketone group at the C-6 position of the triamcinolone acetonide backbone requires precise oxidative conditions to avoid over-oxidation or degradation of the steroidal framework. Recent protocols have leveraged potassium permanganate (KMnO₄) in acetone as a critical oxidant, achieving yields exceeding 98% under controlled temperatures (-5°C to 5°C) . This method involves the stepwise addition of formic acid to activate the tetraene acetate precursor, followed by KMnO₄ titration to selectively oxidize the C-6 hydroxyl group to a ketone. Thin-layer chromatography (TLC) monitoring ensures reaction completion before quenching with sodium carbonate to neutralize excess permanganate .

Alternative approaches include the Schönecker oxidation, which utilizes copper catalysts with hydrogen peroxide to mediate 12β-hydroxylation in analogous steroidal structures . While not directly applied to 6-Keto Triamcinolone Acetonide, this method highlights the potential for transition metal-catalyzed oxidations in regioselective ketone formation. Comparative studies suggest that KMnO₄-based systems offer superior reproducibility for large-scale synthesis, whereas copper-mediated methods may reduce environmental toxicity .

Table 1: Oxidizing Agents for C-6 Ketone Functionalization

OxidantSolventTemperature RangeYield (%)Selectivity
KMnO₄Acetone-5°C to 5°C98.5High
Cu(NO₃)₂/H₂O₂Acetonitrile20°C to 30°C85Moderate
O₂ (Molecular)DCM/MeOH25°C78Low

Catalytic Systems for Selective Steroidal Backbone Modifications

Catalytic innovations have addressed challenges in fluorination and epoxide ring opening, which are critical for constructing the triamcinolone acetonide scaffold. The one-pot synthesis method employs aqueous hydrogen fluoride (40%) in acetone to concurrently facilitate acetonide ring formation at C-16α/C-17α and epoxide ring opening at C-9α/C-11β . This dual-function catalytic system eliminates the need for intermediate purification, reducing production time by 40% compared to traditional stepwise protocols .

Perchloric acid has emerged as a potent catalyst for ketalization during the epoxy reaction phase. By combining perchloric acid with N-bromosuccinimide (NBS) in dichloromethane, researchers achieved 95% conversion of hydrolysates to intermediate ketals, which are subsequently halogenated and cyclized to form the acetonide moiety . The acidic environment stabilizes carbocation intermediates, ensuring stereochemical fidelity at C-16 and C-17.

Table 2: Catalytic Systems for Backbone Modifications

CatalystReaction TypeSubstrateConversion (%)
HF (40% aq.)Acetonide formation9β,11β-Epoxy precursor92
HClO₄KetalizationHydrolysate (C-21 acetate)95
Cu(NO₃)₂Epoxide ring opening19-Imino pyridine derivative88

Solid-Phase Synthesis Approaches for Enhanced Purity Profiles

Solid-phase synthesis techniques are being adapted to minimize soluble byproducts and improve the purity of 6-Keto Triamcinolone Acetonide. Immobilized enzyme systems, such as lipase B from Candida antarctica, have demonstrated efficacy in hydrolyzing C-21 acetate groups without affecting the C-6 ketone functionality . This method achieves 99% enantiomeric excess (ee) by anchoring the steroid precursor to a silica gel matrix, allowing sequential wash steps to remove unconverted reactants.

Recent patents describe a hybrid approach combining solid-supported reagents with traditional solution-phase reactions. For instance, polymer-bound N-bromosuccinimide (PB-NBS) facilitates halogenation at C-9α while remaining inert toward the C-6 ketone, enabling a 97% purity profile after column chromatography . These advancements reduce downstream purification demands and enhance scalability for industrial manufacturing.

Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics

ParameterSolid-PhaseSolution-Phase
Purity (%)9995
Reaction Time (h)2436
Solvent Waste (L/kg)1245
Yield (%)8892

The metabolic disposition of 6-keto triamcinolone acetonide involves a complex network of enzymatic transformations that collectively determine its pharmacokinetic profile and biological activity. Understanding these pathways is essential for comprehending the compound's therapeutic efficacy and potential for drug interactions. The metabolic fate encompasses both phase I biotransformation reactions and phase II conjugation processes, each contributing to the overall clearance and elimination of the compound from biological systems.

Cytochrome P450-Mediated Biotransformation Networks

Cytochrome P450 enzymes represent the primary catalytic system responsible for the oxidative metabolism of 6-keto triamcinolone acetonide. The most significant contributor to this biotransformation network is cytochrome P450 3A4, which demonstrates substantial catalytic activity toward triamcinolone acetonide and its metabolites [1] [2]. This enzyme system exhibits remarkable versatility in its ability to catalyze multiple distinct oxidative reactions on the steroid substrate.

The cytochrome P450 3A4-mediated biotransformation of triamcinolone acetonide produces several key metabolites through well-characterized enzymatic pathways [1]. The primary metabolic route involves hydroxylation at the carbon-6 position, yielding 6β-hydroxy triamcinolone acetonide. This reaction represents a prototypical cytochrome P450 3A4-catalyzed hydroxylation, similar to the well-studied 6β-hydroxylation of testosterone [3] [4]. The stereoselectivity of this reaction demonstrates the enzyme's capacity for precise regiocontrol, with hydrogen abstraction occurring exclusively from the β-face of the steroid molecule [3].

A secondary but significant metabolic pathway involves oxidation of the hydroxyacetone moiety at the carbon-21 position, producing 21-carboxy triamcinolone acetonide [1]. This carboxylation reaction demonstrates the enzyme's ability to convert primary alcohols to carboxylic acids through sequential oxidation steps. The formation of this metabolite has been confirmed through comparison with authenticated reference standards and represents a major circulating metabolite in human subjects [1].

Additionally, cytochrome P450 3A4 catalyzes the formation of 21-nortriamcinolone acetonide through dealkylation of the hydroxyacetone substituent [1]. This metabolic transformation involves the removal of the terminal carbon atom from the side chain, resulting in a shortened steroid derivative. The formation of this nor-metabolite has been verified through nuclear magnetic resonance authentication and represents a novel biotransformation pathway for acetonide-containing corticosteroids [1].

The multiplicity of cytochrome P450 3A4-mediated reactions reflects the enzyme's broad substrate specificity and its capacity to accommodate the bulky acetonide-containing steroid structure within its active site. The enzyme demonstrates particular efficiency in oxidizing the carbon-6 position and the carbon-21 hydroxyacetone moiety, while leaving the acetonide protecting group intact [1]. This selectivity pattern suggests that the acetonide moiety may actually facilitate binding to the cytochrome P450 3A4 active site through favorable hydrophobic interactions.

The cytochrome P450-mediated biotransformation network also exhibits significant susceptibility to inhibition by compounds that interfere with cytochrome P450 3A4 activity. Ketoconazole, a potent cytochrome P450 3A4 inhibitor, has been demonstrated to decrease the metabolism of triamcinolone acetonide by up to sixty percent [5]. This dramatic reduction in metabolic clearance can lead to significantly elevated systemic exposure and increased risk of corticosteroid-related adverse effects [6]. Other strong cytochrome P450 3A4 inhibitors, including ritonavir, clarithromycin, and itraconazole, are expected to produce similar inhibitory effects [5].

Enzyme/PathwaySubstrateProductMetabolic Function
CYP3A4Triamcinolone acetonide6β-hydroxy triamcinolone acetonidePhase I hydroxylation [1] [2]
CYP3A4Triamcinolone acetonide21-carboxy triamcinolone acetonidePhase I carboxylation [1] [2]
CYP3A4Triamcinolone acetonide21-nortriamcinolone acetonidePhase I dealkylation [1]

Hepatic Redox Cycling and Ketone Group Metabolism

The hepatic metabolism of 6-keto triamcinolone acetonide involves sophisticated redox cycling mechanisms that significantly influence the compound's biological activity and metabolic fate. The ketone group at the carbon-6 position represents a key structural feature that undergoes reversible oxidation-reduction reactions catalyzed by specific hepatic enzyme systems. These redox transformations play a crucial role in modulating the compound's pharmacological properties and determining its metabolic stability.

The primary enzyme system responsible for ketone group metabolism in hepatic tissue is 11β-hydroxysteroid dehydrogenase, which exists in two distinct isoforms with complementary functions [7] [8]. The type 1 isoform demonstrates predominant reductase activity under physiological conditions, catalyzing the conversion of 11-ketosteroids to their corresponding 11β-hydroxyl derivatives [7]. This enzyme exhibits high expression levels in hepatic tissue and plays a central role in the local regeneration of active glucocorticoids from inactive ketone precursors [8] [9].

Conversely, 11β-hydroxysteroid dehydrogenase type 2 functions primarily as a dehydrogenase, oxidizing 11β-hydroxyl groups to the corresponding ketones [7] [8]. This enzyme demonstrates particularly high activity in tissues where mineralocorticoid selectivity is essential, such as the kidney and placenta [8]. The opposing activities of these two isoforms establish a dynamic equilibrium that regulates the local concentration of active versus inactive corticosteroid species.

The redox cycling of corticosteroid ketone groups demonstrates remarkable tissue specificity and physiological regulation. In hepatic tissue, the predominant direction of the 11β-hydroxysteroid dehydrogenase reaction favors ketone reduction, leading to the activation of corticosteroid precursors [10]. This reductive pathway is supported by the abundant availability of reduced nicotinamide adenine dinucleotide phosphate cofactor in hepatocytes and the favorable enzyme kinetics for the reductase reaction [9].

Hepatic redox cycling also involves additional enzyme systems that contribute to ketone group metabolism. The family of aldo-keto reductases demonstrates significant activity toward steroid ketones, particularly those located at the carbon-17 position [11]. These enzymes exhibit species-specific expression patterns and substrate preferences, with guinea pig liver enzymes showing particularly high activity toward both aromatic and steroid ketones [11]. The dual specificity of these enzymes for both xenobiotic ketones and endogenous steroid substrates suggests an important role in the detoxification of ketone-containing compounds.

The metabolic fate of acetyl-coenzyme A derived from steroid oxidation represents another crucial aspect of hepatic redox cycling. Under normal physiological conditions, acetyl-coenzyme A generated from β-oxidation reactions can follow two primary metabolic pathways: oxidation in the tricarboxylic acid cycle or conversion to ketone bodies through ketogenesis [12]. The choice between these pathways significantly influences hepatic energy metabolism and has important implications for glucose homeostasis.

In conditions associated with hepatic steatosis and insulin resistance, the normal ketogenesis pathway becomes progressively impaired, leading to increased reliance on tricarboxylic acid cycle oxidation [12]. This metabolic shift results in enhanced hepatic oxygen consumption and increased gluconeogenesis, contributing to the development of hyperglycemia [12]. The impairment of ketogenesis represents a fundamental alteration in hepatic acetyl-coenzyme A metabolism that has broad implications for metabolic homeostasis.

EnzymeKm Value (µM)Vmax RelativeTissue Distribution
11β-HSD11-5HighLiver, adipose [7] [13] [8]
11β-HSD20.1-1Very HighKidney, placenta [7] [8]
Hepatic oxidation-HighLiver [12]
Ketogenesis-VariableLiver [12]

Interspecies Variability in Phase II Conjugation Pathways

The phase II conjugation pathways responsible for 6-keto triamcinolone acetonide metabolism exhibit remarkable interspecies variability that has profound implications for drug development and therapeutic applications. These conjugation reactions represent the final step in the metabolic elimination of steroid compounds and demonstrate species-specific differences in enzyme expression, substrate specificity, and catalytic efficiency. Understanding these variations is essential for accurate extrapolation of preclinical data to human therapeutic applications.

Glucuronidation represents the most quantitatively significant phase II conjugation pathway for steroid metabolites across mammalian species [14] [15]. The uridine diphosphate-glucuronosyltransferase enzyme family catalyzes the conjugation of steroid metabolites with glucuronic acid, producing water-soluble glucuronide conjugates that are readily eliminated through renal and biliary excretion [15]. However, significant interspecies differences exist in the expression and activity of specific glucuronosyltransferase isoforms.

Human hepatic tissue demonstrates particularly high expression of uridine diphosphate-glucuronosyltransferase 2B7, which exhibits efficient glucuronidation activity toward steroid substrates [15]. This enzyme demonstrates broad substrate specificity and high catalytic efficiency for both endogenous steroids and synthetic corticosteroid derivatives [15]. The human enzyme shows distinct kinetic properties compared to orthologous enzymes in laboratory animal species, with differences in both substrate affinity and maximal velocity parameters.

Rodent species demonstrate significant variation in glucuronidation capacity compared to humans. Rats and mice exhibit different patterns of glucuronosyltransferase expression, with some isoforms showing enhanced activity while others demonstrate reduced function relative to human enzymes [14] [16]. These differences are particularly pronounced for steroid substrates, where the stereochemical requirements for enzyme binding and catalysis vary between species.

Sulfation represents another major phase II conjugation pathway that demonstrates substantial interspecies variability [14] [16]. The sulfotransferase enzyme family catalyzes the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to steroid substrates, producing sulfate conjugates with altered pharmacological properties [16]. Sulfate conjugation can either represent a detoxification pathway or, in some cases, can produce activated metabolites with enhanced biological activity.

The expression and activity of sulfotransferase enzymes show marked species differences that are particularly relevant for corticosteroid metabolism. Human populations demonstrate bimodal variation in acetylation capacity, with individuals classified as either rapid or slow acetylators based on genetic polymorphisms in acetyltransferase enzymes [17]. This pharmacogenetic variation has important implications for the metabolism of acetylated steroid derivatives and can significantly influence therapeutic outcomes.

Rodent species generally demonstrate more rapid sulfation activity compared to humans, particularly for phenolic and alcoholic steroid substrates [16]. This enhanced sulfation capacity may represent an evolutionary adaptation to handle the higher steroid turnover rates characteristic of smaller mammals with faster metabolic rates [18]. However, the enhanced sulfation activity in rodents can lead to overestimation of clearance rates when extrapolating to human therapeutic applications.

Primate species demonstrate conjugation patterns that more closely resemble human metabolism, although significant differences remain [19] [20]. Non-human primates exhibit similar glucuronosyltransferase expression patterns to humans but may show differences in substrate selectivity and kinetic parameters [19]. The evolutionary divergence of corticosteroid synthesis pathways in primates has resulted in species-specific adaptations that influence both steroid biosynthesis and metabolism [20].

The tissue distribution of conjugating enzymes also varies significantly between species, affecting the sites and extent of metabolic elimination. Human liver demonstrates the highest concentration of most conjugating enzymes, while extrahepatic tissues contribute variably to overall clearance [15]. In contrast, some laboratory animal species show more distributed conjugation activity, with significant contributions from kidney, intestine, and other tissues [14].

SpeciesEnzyme SystemActivity LevelMetabolic Pattern
HumanCYP3A4HighExtensive 6β-hydroxylation [1] [2] [19]
HumanUGT2B7HighEfficient glucuronidation [14] [15]
HumanSULTModerateBimodal acetylation [14] [17]
RatCYP3AModerateLimited hydroxylation [19]
RatSULTHighRapid sulfation [16]
MouseCYP3AModerateSimilar to rat [19] [18]
MouseSULTLowSlow sulfation [16]
DogCYP3AVariableIntermediate [19]
MonkeyCYP3AVariablePrimate-specific [19] [20]

The implications of interspecies variability in phase II conjugation extend beyond simple differences in clearance rates. The formation of different conjugate metabolites can significantly alter the pharmacological and toxicological profile of the parent compound. Some conjugates retain biological activity, while others represent complete inactivation of the steroid molecule. Additionally, the stability and reversibility of conjugate bonds vary between different conjugation pathways, affecting the duration and intensity of biological effects.

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

448.18973142 g/mol

Monoisotopic Mass

448.18973142 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types